Cananga oil

Description

Properties

Molecular Formula |

C76H110O7 |

|---|---|

Molecular Weight |

1135.7 g/mol |

IUPAC Name |

4-butan-2-yl-2,5-dimethylphenol;4-butan-2-yl-2,6-dimethylphenol;4-butan-2-yl-2-methylphenol;2-butan-2-ylphenol;3-butan-2-ylphenol;4-butan-2-ylphenol |

InChI |

InChI=1S/2C12H18O.2C11H16O.3C10H14O/c1-5-8(2)11-6-10(4)12(13)7-9(11)3;1-5-8(2)11-6-9(3)12(13)10(4)7-11;2*1-4-8(2)10-5-6-11(12)9(3)7-10;1-3-8(2)9-4-6-10(11)7-5-9;1-3-8(2)9-5-4-6-10(11)7-9;1-3-8(2)9-6-4-5-7-10(9)11/h2*6-8,13H,5H2,1-4H3;2*5-8,12H,4H2,1-3H3;3*4-8,11H,3H2,1-2H3 |

InChI Key |

SGWBYTCMEXVSFE-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C1=CC=C(C=C1)O.CCC(C)C1=CC(=CC=C1)O.CCC(C)C1=CC(=C(C=C1)O)C.CCC(C)C1=CC(=C(C=C1)O)C.CCC(C)C1=CC=CC=C1O.CCC(C)C1=CC(=C(C(=C1)C)O)C.CCC(C)C1=C(C=C(C(=C1)C)O)C |

Related CAS |

1802013-83-7 |

Origin of Product |

United States |

Foundational & Exploratory

The Volatile Profile of Cananga odorata: A Technical Guide to its Essential Oil Composition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the chemical composition of essential oil derived from Cananga odorata, commonly known as ylang-ylang. The complex volatile profile of this essential oil, rich in a diverse array of chemical constituents, has made it a focal point for research in perfumery, cosmetics, and pharmacology. This document summarizes the key chemical components, presents detailed experimental protocols for their analysis, and offers a visual representation of the analytical workflow.

The chemical makeup of Cananga odorata essential oil is highly variable, influenced by factors such as the geographical origin of the plant, the specific part of the plant utilized (flowers or leaves), the stage of flower development, and the extraction methodology employed.[1][2] This variability underscores the importance of standardized analytical procedures for accurate characterization and quality control.

Quantitative Chemical Composition of Cananga odorata Essential Oil

The following tables summarize the quantitative data on the chemical constituents of Cananga odorata essential oil, categorized by the plant part used for extraction. The data is compiled from various studies employing Gas Chromatography-Mass Spectrometry (GC-MS) for analysis.

Table 1: Chemical Composition of Cananga odorata Flower Essential Oil

| Chemical Constituent | Class | Percentage Range (%) | Key References |

| Linalool | Monoterpene Alcohol | 2.7 - 30 | [3][4][5] |

| Germacrene D | Sesquiterpene | 4.61 - 25 | [3][5][6][7][8] |

| β-Caryophyllene | Sesquiterpene | 5.27 - 26.8 | [6][7][8] |

| Benzyl Acetate | Ester | 0.55 - 18.21 | [1][5][6][8] |

| (E,E)-α-Farnesene | Sesquiterpene | 3.03 - 24.80 | [6][7][8] |

| Benzyl Benzoate | Ester | 2.3 - 13.38 | [1][5][7][9] |

| Geranyl Acetate | Ester | 1.4 - 16.58 | [1][5][8][9] |

| p-Cresyl Methyl Ether (p-Methylanisole) | Phenolic Ether | 0.6 - 15 | [1][4][5][6][7] |

| Methyl Benzoate | Ester | 4 - 9 | [1][4][5] |

| α-Humulene | Sesquiterpene | 3.6 - 7.1 | [6][7] |

| Benzyl Salicylate | Ester | 4.47 | [1][5] |

| (E,E)-Farnesol | Sesquiterpene Alcohol | 5.6 | [7] |

| (E,E)-Farnesyl Acetate | Ester | 1.7 | [1][6] |

| α-Cadinol | Sesquiterpene Alcohol | 1.0 | [6] |

| Nerol | Monoterpene Alcohol | 1.5 | [6] |

| Cinnamyl Acetate | Ester | 4.8 | [1][6] |

Table 2: Chemical Composition of Cananga odorata Leaf Essential Oil

| Chemical Constituent | Class | Percentage (%) | Key References | | --- | --- | --- | | Spathulenol | Sesquiterpenoid | 31.6 |[10] | | trans-Caryophyllene | Sesquiterpene | 19.7 |[11] | | Ocimene | Monoterpene | 13.2 |[11] | | E, E-α-Farnesene | Sesquiterpene | 10.3 |[11] | | Humulene Epoxide-(II) | Oxygenated Sesquiterpene | 7.1 |[10] | | Phenylmethyl Ester | Ester | 5.6 |[11] | | Farnesyl Acetone | Oxygenated Sesquiterpene | 5.1 |[11] | | α-Cadinol | Sesquiterpene Alcohol | 4.5 |[10][11] | | t-Muurolol | Sesquiterpene Alcohol | 4.2 |[11] | | Farnesol | Sesquiterpene Alcohol | 3.7 |[11] | | 2-methylene-6,8,8-trimethyl-tricyclo [5.2.2.0 (1,6)] undecan-3-ol | Sesquiterpenoid | 3.1 |[10] | | β-Elemene | Sesquiterpene | 3.1 |[11] | | Tridecanoic Acid | Fatty Acid | 2.9 |[10] | | Copaene | Sesquiterpene | 2.9 |[11] | | α-Curcumene | Sesquiterpene | 2.6 |[10] | | Benzyl Benzoate | Ester | 2.3 |[11] | | trans-Farnesol | Sesquiterpene Alcohol | 2.1 |[11] |

Experimental Protocols

The characterization of the chemical composition of Cananga odorata essential oil primarily involves two key stages: extraction of the volatile compounds and their subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Essential Oil Extraction

Several methods are employed for the extraction of essential oils from Cananga odorata, with each method potentially influencing the final chemical profile of the oil.[12]

-

Hydrodistillation (HD): In this method, the plant material (fresh flowers or leaves) is immersed in water and brought to a boil. The resulting steam, carrying the volatile essential oil components, is then condensed and collected. Extraction times can vary, with studies reporting durations from 1 to 12 hours.[8][9] For example, one study utilized a Clevenger-type apparatus for 3 hours to extract the essential oil.

-

Steam Distillation (SD): Live steam is passed through the plant material, causing the volatile compounds to vaporize. The steam and essential oil mixture is then condensed and separated. This method is a common commercial practice.[9][12]

-

Solvent-Free Microwave Extraction (SFME): This is a more modern and rapid technique that uses microwave energy to heat the water within the plant material, causing the cells to rupture and release the essential oil. This method has been shown to be more efficient in terms of time and energy, with extraction times as short as 40 minutes.[12]

-

Supercritical Fluid Extraction (SFE): This technique utilizes a supercritical fluid, typically carbon dioxide, as the solvent. SFE can be performed at lower temperatures than distillation, which can help to prevent the degradation of thermolabile compounds.[13]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the standard analytical technique for identifying and quantifying the individual components of an essential oil.

-

Gas Chromatography (GC): The extracted essential oil is injected into the GC system, where it is vaporized. An inert carrier gas (e.g., helium) transports the vaporized sample through a long, thin capillary column.[10] The column is coated with a stationary phase, and different components of the oil travel through the column at different rates depending on their chemical properties (e.g., boiling point, polarity), leading to their separation. The temperature of the column is typically programmed to increase over time to facilitate the elution of a wide range of compounds.[10]

-

Mass Spectrometry (MS): As the separated components exit the GC column, they enter the mass spectrometer. Here, they are bombarded with electrons, causing them to ionize and fragment. The mass spectrometer then separates these fragments based on their mass-to-charge ratio, producing a unique mass spectrum for each component.[10]

-

Component Identification and Quantification: The identification of individual compounds is achieved by comparing their retention times and mass spectra with those of known standards and by searching reference libraries (e.g., NIST, Wiley). The relative percentage of each component is typically calculated from the peak area in the GC chromatogram.[7]

Experimental Workflow

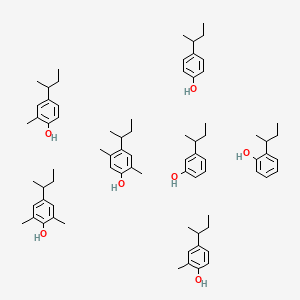

The following diagram illustrates the typical workflow for the chemical analysis of Cananga odorata essential oil.

Caption: Workflow for the chemical analysis of Cananga odorata essential oil.

Conclusion

The chemical composition of Cananga odorata essential oil is a complex and variable mixture of volatile organic compounds. This guide provides a comprehensive overview of its key chemical constituents, with quantitative data presented for clarity. The detailed experimental protocols for extraction and GC-MS analysis offer a foundation for researchers to conduct further investigations into the pharmacological and other properties of this important natural product. The provided workflow diagram visually summarizes the key steps in the analytical process, from plant material to final chemical profile. Understanding the intricate chemical nature of ylang-ylang oil is crucial for its effective and standardized application in various industries.

References

- 1. Traditional Uses, Phytochemistry, and Bioactivities of Cananga odorata (Ylang-Ylang) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Ylang Ylang Oil :: Materia Aromatica [materiaaromatica.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Effect of Ylang-Ylang (Cananga odorata Hook. F. & Thomson) Essential Oil on Acute Inflammatory Response In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. perfumerflavorist.com [perfumerflavorist.com]

- 7. essencejournal.com [essencejournal.com]

- 8. Chemical Composition, Antioxidant, Antibacterial, and Hemolytic Properties of Ylang-Ylang (Cananga odorata) Essential Oil: Potential Therapeutic Applications in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. applications.emro.who.int [applications.emro.who.int]

- 11. tandfonline.com [tandfonline.com]

- 12. Improving the Quality of Ylang-Ylang Essential Oils [Cananga odorata (Lam.) Hook.f. &Thomson] Through Microwave-Assisted Extraction Compared to Conventional Extraction Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Phytochemical Analysis of Cananga Oil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cananga oil, extracted from the flowers of Cananga odorata, is a complex essential oil renowned for its use in the fragrance industry and traditional medicine.[1] A comprehensive understanding of its phytochemical composition is paramount for its quality control, standardization, and the exploration of its therapeutic potential. This technical guide provides an in-depth overview of the phytochemical analysis of this compound, focusing on quantitative data, detailed experimental protocols, and the signaling pathways of its key bioactive constituents. The complex mixture of volatile compounds in this compound, primarily composed of terpenes, terpenoids, and phenylpropanoids, contributes to its characteristic aroma and diverse biological activities. These activities include antimicrobial, anti-inflammatory, and antioxidant effects, making it a subject of interest for drug discovery and development.[1]

Quantitative Phytochemical Composition

The chemical profile of this compound can vary significantly based on the geographical origin, distillation time, and extraction method. Gas chromatography-mass spectrometry (GC-MS) is the cornerstone technique for the qualitative and quantitative analysis of the volatile components of this compound.[2] The following tables summarize the quantitative data from various studies, showcasing the percentage composition of the major phytochemicals identified in this compound.

| Compound | Class | Percentage Composition (%) - Study 1[3] | Percentage Composition (%) - Study 2[4] | Percentage Composition (%) - Study 3[5] |

| β-Caryophyllene | Sesquiterpene | 10.12 | 16.855 | 26.8 |

| Linalool (B1675412) | Monoterpenoid | 7.28 | - | 8.7 |

| Germacrene D | Sesquiterpene | 8.10 | 10.692 | 8.1 |

| Benzyl Benzoate | Phenylpropanoid | 13.62 | 14.326 | 3.8 |

| Geranyl Acetate | Monoterpenoid | 7.79 | - | - |

| (E,E)-α-Farnesene | Sesquiterpene | - | - | 12.6 |

| α-Humulene | Sesquiterpene | - | - | 7.1 |

| (E,E)-Farnesol | Sesquiterpenoid | - | - | 5.6 |

| Caryophyllene Oxide | Sesquiterpenoid | - | 13.484 | - |

Table 1: Major Phytochemical Constituents of this compound from a selection of studies.

| Class of Compound | Percentage Composition (%) - Study 1[4] |

| Monoterpenes | 0.448 |

| Oxygenated Monoterpenes | 6.781 |

| Sesquiterpenes | 49.937 |

| Oxygenated Sesquiterpenes | 17.619 |

| Other Oxygenated Components | 25.121 |

Table 2: Classification of Phytochemicals in this compound.

Experimental Protocols

Essential Oil Extraction

Microwave Hydrodistillation (MHD)

This method utilizes microwave energy to heat the water and plant material, leading to a faster and more efficient extraction process compared to conventional hydrodistillation.[3]

-

Sample Preparation: 200 grams of fresh Cananga odorata flowers are placed in a round-bottom flask with 400 mL of distilled water.[3]

-

Extraction: The flask is subjected to microwave irradiation at a power of 400 W for 180 minutes.[3]

-

Collection: The essential oil is collected, dried over anhydrous sodium sulfate, and stored at 4°C until analysis.[3]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the gold standard for separating and identifying the individual volatile compounds within an essential oil.[6]

-

Sample Preparation: Dilute 1 µL of the this compound in 1 mL of a suitable solvent such as methanol (B129727) or hexane.[7]

-

Injection: Inject 1 µL of the diluted sample into the GC-MS system with a split ratio of 1:25 or 1:10.[7][8]

-

Gas Chromatography:

-

Mass Spectrometry:

-

Compound Identification: The identification of the phytochemicals is achieved by comparing their mass spectra and retention indices with those in reference libraries such as NIST and Wiley.[8]

Signaling Pathways and Molecular Mechanisms

Several of the major components of this compound have been shown to interact with key signaling pathways in biological systems, which underpins their therapeutic potential.

Linalool: Anti-inflammatory Effects via NF-κB and MAPK Pathways

Linalool, a prominent monoterpenoid in this compound, exhibits significant anti-inflammatory properties. Its mechanism of action involves the inhibition of the canonical NF-κB (nuclear factor kappa B) signaling pathway. In response to inflammatory stimuli like lipopolysaccharide (LPS), linalool prevents the degradation of IκBα, which in turn sequesters the p65 subunit of NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory cytokines such as IL-6.[9] Furthermore, linalool has been shown to block the MAPK (mitogen-activated protein kinase) signaling pathway.[2]

References

- 1. What is the mechanism of Benzyl Benzoate? [synapse.patsnap.com]

- 2. Natural Compounds in the Battle against Microorganisms—Linalool - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

- 4. researchgate.net [researchgate.net]

- 5. essencejournal.com [essencejournal.com]

- 6. How Experts Determine Essential Oil Purity [innovatechlabs.com]

- 7. scitepress.org [scitepress.org]

- 8. mdpi.com [mdpi.com]

- 9. tandfonline.com [tandfonline.com]

For Immediate Release

This technical guide provides an in-depth analysis of the primary bioactive compounds found in Cananga oil, derived from the Cananga odorata tree, commonly known as ylang-ylang. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this essential oil. It summarizes the key chemical constituents, details the experimental methodologies for their identification, and elucidates the known signaling pathways through which these compounds exert their biological effects.

Quantitative Analysis of Bioactive Compounds

The chemical composition of this compound is complex and can vary based on the geographical origin, the part of the plant used (flowers or leaves), and the extraction method. However, a consistent profile of major bioactive compounds has been identified across numerous studies. The following table summarizes the quantitative data for the most abundant constituents identified through Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

| Compound Class | Bioactive Compound | Percentage Range (%) | Plant Part | Reference |

| Monoterpenoids | Linalool (B1675412) | 6.03 - 28.0 | Flower, Leaf | [1][2][3] |

| Geranyl acetate | 4.18 - 10.04 | Flower | [2][4][5] | |

| Sesquiterpenoids | β-Caryophyllene | 4.43 - 26.8 | Flower, Leaf | [2][3][4][6][7] |

| Germacrene D | 2.93 - 16.49 | Flower | [2][4] | |

| α-Farnesene | 3.03 - 24.80 | Flower | [4][5] | |

| α-Humulene | 1.44 - 7.1 | Flower | [2][6] | |

| Benzenoids | Benzyl benzoate (B1203000) | 2.3 - 13.62 | Flower, Leaf | [3][4][6][8] |

| Benzyl acetate | 0.55 - 6.60 | Flower | [2][4][5] | |

| Methyl benzoate | 1.25 - 8.01 | Flower | [2][3] |

Experimental Protocols: Identification and Quantification

The primary analytical technique for the identification and quantification of the volatile bioactive compounds in this compound is Gas Chromatography-Mass Spectrometry (GC-MS).[9]

Sample Preparation: Hydrodistillation

Essential oil is typically extracted from fresh or dried plant material (flowers or leaves) via hydrodistillation using a Clevenger-type apparatus. The plant material is submerged in water and heated, causing the volatile compounds to vaporize along with the steam. The vapor is then condensed, and the immiscible essential oil is separated from the aqueous layer.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

A standardized GC-MS protocol for the analysis of this compound is detailed below.

1. Instrumentation:

-

Gas Chromatograph coupled with a Mass Spectrometer.

2. Chromatographic Conditions:

-

Column: HP-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 1-5 minutes.

-

Ramp: Increase at a rate of 3-10°C/min to 180-250°C.

-

Final hold: Maintain the final temperature for 5-15 minutes.

-

-

Injector Temperature: 250-270°C.

-

Injection Volume: 1 µL (diluted in a suitable solvent like methanol (B129727) or hexane, with a split ratio, e.g., 1:10 or 1:25).[10][11]

3. Mass Spectrometry Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.[10]

-

Mass Range: m/z 35-550.

-

Ion Source Temperature: 230-250°C.

-

Quadrupole Temperature: 150°C.

4. Compound Identification and Quantification:

-

Identification of individual compounds is achieved by comparing their mass spectra and retention indices with those of reference compounds in spectral libraries (e.g., NIST, Wiley).

-

The relative percentage of each compound is calculated from the peak area in the total ion chromatogram.

Signaling Pathways and Mechanisms of Action

Several of the primary bioactive compounds in this compound have been shown to possess significant anti-inflammatory, antimicrobial, and other therapeutic properties. The following diagrams illustrate the known signaling pathways modulated by these key constituents.

Caption: Anti-inflammatory signaling pathway of Linalool.

Linalool has demonstrated potent anti-inflammatory effects. In response to inflammatory stimuli like lipopolysaccharide (LPS), linalool can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor for pro-inflammatory cytokines.[1][12][13] This is achieved by preventing the phosphorylation of its inhibitory subunit, IκBα.[14] Concurrently, linalool activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, leading to the expression of antioxidant enzymes like Heme Oxygenase-1 (HO-1), which further suppresses inflammation.[12]

Caption: Anti-inflammatory signaling pathway of β-Caryophyllene.

β-Caryophyllene is a selective agonist of the cannabinoid receptor 2 (CB2), which is primarily expressed on immune cells.[7] Upon binding to CB2 receptors, β-caryophyllene can modulate intracellular signaling cascades, leading to the inhibition of pro-inflammatory pathways such as the NF-κB and mitogen-activated protein kinase (MAPK) pathways.[4][6] This results in a decreased production of various inflammatory mediators, including TNF-α, IL-1β, IL-6, and cyclooxygenase-2 (COX-2).[6]

Other Bioactive Compounds

-

Benzyl Benzoate: This compound is known for its insecticidal and acaricidal properties, with a mechanism of action that involves neurotoxicity to parasites by penetrating their exoskeleton.[15] It also exhibits antifungal activity by disrupting fungal cell membranes.[15] While its direct signaling pathways in mammalian cells for other therapeutic effects are less characterized, some studies suggest it may have vasodilating and spasmolytic effects.[16]

-

Germacrene D: This sesquiterpene is recognized for its role in plant defense and its insecticidal properties.[17] It can also exhibit antimicrobial activities, potentially by disrupting the cell membrane integrity of pathogens.[18] Further research is needed to elucidate its specific signaling pathways related to other potential bioactivities in humans.

This guide provides a foundational understanding of the primary bioactive compounds in this compound. Further research into the synergistic effects of these compounds and their detailed mechanisms of action will be crucial for unlocking the full therapeutic potential of this natural product.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

- 4. Frontiers | β-Caryophyllene, A Natural Dietary CB2 Receptor Selective Cannabinoid can be a Candidate to Target the Trinity of Infection, Immunity, and Inflammation in COVID-19 [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. Protective Effects of (E)-β-Caryophyllene (BCP) in Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rhsformula.com [rhsformula.com]

- 8. researchgate.net [researchgate.net]

- 9. Traditional Uses, Phytochemistry, and Bioactivities of Cananga odorata (Ylang-Ylang) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Linalool Inhibits LPS-Induced Inflammation in BV2 Microglia Cells by Activating Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Anti-inflammatory effects of linalool in RAW 264.7 macrophages and lipopolysaccharide-induced lung injury model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. What is the mechanism of Benzyl Benzoate? [synapse.patsnap.com]

- 16. Benzyl benzoate - Wikipedia [en.wikipedia.org]

- 17. Germacrene D | 37839-63-7 | MBA83963 | Biosynth [biosynth.com]

- 18. medchemexpress.com [medchemexpress.com]

The Traditional Medicine of Cananga odorata: A Technical Guide for Researchers

An In-depth Examination of Ethnomedicinal Applications, Phytochemistry, and Bioactive Mechanisms

Introduction: Cananga odorata, commonly known as ylang-ylang, is a tropical tree celebrated for its fragrant essential oil, a staple in the perfume and aromatherapy industries. Beyond its aromatic allure, various parts of the C. odorata plant, including its flowers, leaves, and bark, have a long and rich history of use in traditional medicine systems across Southeast Asia and the Pacific Islands. This technical guide provides an in-depth analysis of the traditional medicinal applications of Cananga odorata, its phytochemical composition, and the scientific basis for its therapeutic properties, with a focus on experimental protocols and molecular mechanisms relevant to drug discovery and development.

Traditional Medicinal Uses

Cananga odorata has been traditionally employed to treat a wide spectrum of ailments, ranging from skin conditions to more systemic diseases. The methods of preparation and application vary depending on the ailment and the plant part used.

In Indonesia, traditional healers have utilized C. odorata for at least 42 different applications to treat 18 diseases.[1] The leaves are the most commonly used part, primarily for external applications to treat skin diseases.[1] In Java, dried flowers are used to treat malaria, while a paste of fresh flowers is applied for asthma.[2] The bark is also used in decoctions to treat stomach ailments and as a laxative in Tonga and Samoa.[2] Other traditional uses across various cultures include the treatment of fever, rheumatism, gout, headache, and eye inflammation.[2][3][4] The essential oil is also used in aromatherapy to alleviate depression, anxiety, and high blood pressure.[4]

Phytochemical Composition

The medicinal properties of Cananga odorata are attributed to its complex mixture of bioactive phytochemicals. While the essential oil has been extensively studied, other plant parts also contain valuable compounds.

Essential Oil Composition

The essential oil, primarily extracted from the flowers via steam or hydrodistillation, is rich in terpenes, sesquiterpenes, and phenylpropanoids.[2][4][5] The major chemical constituents include:

-

Linalool (B1675412): A monoterpenoid alcohol known for its floral scent and reported anti-inflammatory, anxiolytic, and antimicrobial properties.[5]

-

β-Caryophyllene: A bicyclic sesquiterpene that is a known agonist of the cannabinoid receptor 2 (CB2), contributing to its anti-inflammatory effects.

-

Germacrene D: A sesquiterpene that plays a role in plant defense and has demonstrated antimicrobial and insecticidal activities.[6]

-

Benzyl Acetate: An ester that contributes to the fruity and floral aroma of the oil.

-

Geranyl Acetate: Another ester with a floral, fruity aroma.

-

p-Cresyl Methyl Ether: A significant contributor to the characteristic floral scent.

The chemical composition of the essential oil can vary depending on the geographical origin, the time of flower harvesting, and the extraction method used.

Phytochemicals in Other Plant Parts

Phytochemical screening of other parts of the C. odorata plant, such as the leaves and bark, has revealed the presence of various classes of compounds. A hydroalcoholic extract of the leaves was found to contain carbohydrates, mucilage, fats and oils, volatile oils, anthraquinone (B42736) glycosides, flavonoids, alkaloids, tannins, and phenolic compounds.[7][8] Quantitative analysis of this leaf extract determined the total phenolic content to be 0.507 mg Gallic Acid Equivalent (GAE)/g of the extract and the total flavonoid content to be 0.2224 mg Rutin Equivalent (RE)/g of the extract.[7][8]

Table 1: Summary of Major Phytochemicals in Cananga odorata

| Phytochemical Class | Specific Compound(s) | Plant Part(s) | Reported Bioactivities |

| Monoterpenoids | Linalool, Geraniol | Flowers (Essential Oil) | Anti-inflammatory, Antimicrobial, Anxiolytic, Sedative[5] |

| Sesquiterpenoids | β-Caryophyllene, Germacrene D, α-Farnesene | Flowers (Essential Oil) | Anti-inflammatory, Antimicrobial, Insecticidal[6] |

| Phenylpropanoids | p-Cresyl methyl ether, Eugenol | Flowers (Essential Oil) | Aromatic, Antimicrobial |

| Esters | Benzyl acetate, Geranyl acetate, Benzyl benzoate | Flowers (Essential Oil) | Aromatic |

| Flavonoids | - | Leaves | Antioxidant, Anti-inflammatory |

| Alkaloids | - | Leaves, Bark | Antimicrobial |

| Tannins & Phenols | - | Leaves | Antioxidant |

Pharmacological Activities and Experimental Protocols

Scientific investigations have validated many of the traditional uses of Cananga odorata, demonstrating a range of pharmacological activities. This section details the methodologies for key experiments.

Antimicrobial Activity

Cananga odorata extracts and essential oil have shown activity against a variety of bacteria and fungi.

Experimental Protocol: Disc Diffusion Assay for Antibacterial Activity

-

Microorganism Preparation: Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth to a turbidity equivalent to a 0.5 McFarland standard.

-

Agar (B569324) Plate Inoculation: Uniformly spread the bacterial suspension over the surface of a Mueller-Hinton agar plate using a sterile cotton swab.

-

Disc Application: Sterilize paper discs (6 mm in diameter) and impregnate them with a known concentration of the Cananga odorata extract or essential oil. Place the discs on the inoculated agar surface.

-

Controls: Use a disc impregnated with the solvent as a negative control and a disc with a standard antibiotic (e.g., ampicillin) as a positive control.

-

Incubation: Incubate the plates at 37°C for 24 hours.

-

Measurement: Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone indicates greater antibacterial activity.

Antioxidant Activity

The antioxidant potential of Cananga odorata is often attributed to its phenolic and flavonoid content.

Experimental Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Reagent Preparation: Prepare a stock solution of DPPH in methanol.

-

Sample Preparation: Prepare serial dilutions of the Cananga odorata extract in methanol.

-

Reaction Mixture: In a microplate well or cuvette, mix a specific volume of the DPPH solution with varying concentrations of the plant extract.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-

Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the extract and A_sample is the absorbance of the DPPH solution with the extract.

-

IC50 Determination: Determine the IC50 value, which is the concentration of the extract required to scavenge 50% of the DPPH radicals, by plotting the percentage of scavenging activity against the extract concentration. A lower IC50 value indicates higher antioxidant activity. A hydroalcoholic extract of C. odorata leaves was found to have an IC50 of 120.44 µg/ml in a DPPH assay.[7][8]

Anti-inflammatory Activity

The anti-inflammatory properties of Cananga odorata are linked to the presence of compounds like linalool and β-caryophyllene.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

-

Animal Model: Use adult Wistar albino rats, fasted overnight before the experiment.

-

Grouping: Divide the animals into several groups: a control group, a standard drug group (e.g., aspirin (B1665792) or indomethacin), and test groups receiving different doses of the Cananga odorata extract.

-

Drug Administration: Administer the vehicle (e.g., saline), standard drug, or plant extract orally to the respective groups.

-

Induction of Inflammation: After a specific time (e.g., 1 hour) following drug administration, inject a 1% solution of carrageenan subcutaneously into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Edema: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 0, 1, 3, and 5 hours) after the carrageenan injection.

-

Calculation: Calculate the percentage of inhibition of edema for each group compared to the control group. A significant reduction in paw volume in the test groups indicates anti-inflammatory activity.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which the bioactive compounds in Cananga odorata exert their effects is crucial for drug development.

Anti-inflammatory Signaling Pathway of Linalool

Linalool has been shown to exert its anti-inflammatory effects through the modulation of key signaling pathways, primarily the NF-κB and Nrf2 pathways.

Caption: Anti-inflammatory signaling pathway of Linalool.

Linalool inhibits the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[9][10] Additionally, linalool promotes the activation and nuclear translocation of Nrf2, a transcription factor that upregulates the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1), which in turn suppresses inflammation.[5][11]

Anti-inflammatory Signaling Pathway of β-Caryophyllene

β-Caryophyllene's anti-inflammatory action is primarily mediated through its interaction with the endocannabinoid system, specifically the CB2 receptor, and also through the activation of PPARs.

Caption: Anti-inflammatory signaling pathway of β-Caryophyllene.

By binding to and activating the CB2 receptor, which is predominantly expressed on immune cells, β-caryophyllene can modulate the immune response and reduce the production of pro-inflammatory cytokines.[12][13] Furthermore, it can activate peroxisome proliferator-activated receptors (PPARs), particularly PPAR-α and PPAR-γ, which are nuclear receptors that play a crucial role in regulating inflammation and metabolism.[14]

Conclusion

Cananga odorata represents a valuable source of bioactive compounds with significant potential for the development of new therapeutic agents. Its long history of traditional use is now being substantiated by scientific research, revealing the molecular mechanisms underlying its medicinal properties. This guide provides a foundational resource for researchers and drug development professionals, offering insights into the traditional applications, phytochemical profile, and pharmacological activities of this remarkable plant. Further research, particularly in quantifying the phytochemicals in traditional preparations and conducting clinical trials, is warranted to fully harness the therapeutic potential of Cananga odorata.

References

- 1. researchgate.net [researchgate.net]

- 2. Traditional Uses, Phytochemistry, and Bioactivities of Cananga odorata (Ylang-Ylang) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Traditional uses, phytochemistry, and bioactivities of Cananga odorata (ylang-ylang) - University of Nottingham Ningbo China [research.nottingham.edu.cn]

- 5. Linalool Inhibits LPS-Induced Inflammation in BV2 Microglia Cells by Activating Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Germacrene D | 37839-63-7 | MBA83963 | Biosynth [biosynth.com]

- 7. researchgate.net [researchgate.net]

- 8. rjptonline.org [rjptonline.org]

- 9. researchgate.net [researchgate.net]

- 10. Anti-inflammatory effects of linalool in RAW 264.7 macrophages and lipopolysaccharide-induced lung injury model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Beta-Caryophyllene: The Science of Pain Management and Inflammation Control - The Orange Plan [theorangeplan.weebly.com]

- 13. blairmedicalgroup.com [blairmedicalgroup.com]

- 14. Protective Effects of (E)-β-Caryophyllene (BCP) in Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

An Ethnobotanical and Pharmacological Survey of Cananga Oil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cananga odorata, commonly known as ylang-ylang, is a tropical tree native to countries surrounding the Indian Ocean, including India, the Philippines, Malaysia, and Indonesia.[1] The essential oil extracted from its star-shaped flowers, Cananga oil (or ylang-ylang oil), is renowned for its rich, floral fragrance and has a long history of use in traditional medicine, perfumery, and aromatherapy.[2] This technical guide provides an in-depth survey of the ethnobotanical applications of this compound, supported by a review of modern pharmacological studies. It aims to serve as a comprehensive resource for researchers, scientists, and drug development professionals by presenting quantitative data, detailed experimental protocols, and visualizations of implicated signaling pathways.

Ethnobotanical Applications of Cananga odorata

Cananga odorata has a rich history of use in traditional medicine across various cultures. The applications are diverse, ranging from treating infectious diseases to managing mental health conditions. A 2021 ethnobotanical study conducted in Indonesia, involving 36 traditional healers from 28 ethnic groups, documented 42 distinct traditional applications for 18 different diseases, highlighting the plant's significant role in indigenous healthcare.[1] Skin disease was identified as the most prevalent therapeutic indication.[1]

The following table summarizes the primary ethnobotanical uses of different parts of the Cananga odorata plant, with a focus on the applications of its essential oil.

| Plant Part | Traditional Medicinal Application | Geographic Region/Community of Use |

| Flowers/Oil | Malaria, Stomach Ailments, Asthma, Gout, Rheumatism, Depression, High Blood Pressure, Anxiety | General Traditional Medicine[2][3] |

| To enhance euphoria and reduce sexual anxiety | Indonesia[3] | |

| Headaches, Eye inflammation | India[3] | |

| As an aphrodisiac | Anecdotal[1] | |

| To relieve itchiness and treat dandruff (leaves also used) | India, Indian Ocean Islands[3] | |

| To enhance the scent of coconut oil for massage | Polynesian Islanders[3] | |

| Dried Flowers | Malaria and malaria-like symptoms | Java, Vietnam[3] |

| Pounded Fresh Flowers | Asthma | Traditional Communities[3] |

| Flowers and Bark | Pneumonia, Stomach ache | Northern Mariana Islands[3] |

| Heated Inner Bark (Decoction) | Gout | Papuan New Guinea[3] |

| Bark (Decoction) | Rheumatism, Phlegm, Ophthalmia, Ulcers, Fevers | India[3] |

| Bark | Stomach ailments, Laxative | Tonga, Samoa[3] |

Pharmacological Activities and Experimental Protocols

Modern scientific research has begun to validate several of the traditional claims associated with this compound, demonstrating its potential as a source for novel therapeutic agents. This section details the key pharmacological activities and provides the experimental protocols for the assays cited.

Anxiolytic Activity

Several studies have investigated the anxiety-reducing effects of this compound inhalation.

Experimental Protocol: Elevated Plus Maze (EPM) Test

The Elevated Plus Maze is a widely used behavioral assay to assess anxiety-like behavior in rodents. The test is based on the natural aversion of rodents to open and elevated spaces.

-

Apparatus: The EPM consists of four arms (e.g., 35 cm long x 6 cm wide) arranged in a plus shape and elevated from the floor (e.g., 60 cm). Two opposite arms are enclosed by high walls (e.g., 15 cm), while the other two are open. The arms are connected by a central platform (e.g., 5 cm x 5 cm).[3]

-

Procedure:

-

Animal Acclimatization: Mice are acclimatized to the testing room for at least 1 hour before the experiment.

-

Oil Exposure: Mice are placed in an inhalation chamber (e.g., 1 cubic foot) containing cotton plugs with a specific concentration of this compound (e.g., 0.1%, 1%, or 10% v/v in a carrier like Tween 80) for a set duration (e.g., 15-30 minutes).[3][4] A control group is exposed to the carrier oil only.

-

EPM Test: Immediately after exposure, each mouse is placed on the central platform of the EPM, facing an open arm.

-

Data Collection: The behavior of the mouse is recorded for 5 minutes using a video tracking system. Key parameters measured include:

-

The number of entries into the open and closed arms.

-

The time spent in the open and closed arms.

-

-

-

Interpretation: An anxiolytic effect is indicated by a significant increase in the number of entries into and the time spent in the open arms compared to the control group.[4]

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties in both in vitro and in vivo models.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model to screen for acute anti-inflammatory activity.

-

Animals: Wistar albino rats are typically used.

-

Procedure:

-

Animal Preparation: Rats are fasted for 12 hours before the experiment with free access to water.

-

Drug Administration: The test group receives an oral dose of this compound extract (e.g., 100, 200, or 400 mg/kg body weight). A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like aspirin (B1665792) (e.g., 300 mg/kg).

-

Induction of Inflammation: One hour after drug administration, 0.1 mL of a 1% carrageenan solution is injected into the sub-plantar tissue of the right hind paw of each rat.

-

Measurement of Edema: The paw volume is measured immediately after carrageenan injection (0 hour) and at regular intervals (e.g., 1, 3, and 5 hours) using a plethysmometer.

-

Data Analysis: The percentage of inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group, and Vt is the average paw volume of the treated group.

-

-

Interpretation: A significant reduction in paw volume in the treated group compared to the control group indicates anti-inflammatory activity.[5]

Antimicrobial Activity

The essential oil of Cananga odorata has been shown to be effective against a range of pathogenic bacteria.

Experimental Protocol: Agar (B569324) Well Diffusion Method

This method is used to determine the susceptibility of microorganisms to an antimicrobial agent.

-

Materials:

-

Nutrient agar plates (for bacteria) or Sabouraud Dextrose Agar (for yeast).

-

Overnight cultures of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli).

-

Sterile cork borer (e.g., 6 mm diameter).

-

Cananga essential oil.

-

-

Procedure:

-

Inoculation: A standardized inoculum of the test microorganism is uniformly swabbed onto the surface of the agar plate.

-

Well Preparation: Wells are punched into the agar using the sterile cork borer.

-

Oil Application: A specific volume (e.g., 100 µL) of Cananga essential oil is added to each well.

-

Controls: A positive control (e.g., a standard antibiotic disc like Ciprofloxacin) and a negative control (e.g., the solvent used to dissolve the oil, like DMSO) are included on each plate.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for 24 hours for bacteria).

-

Measurement: The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters.

-

-

Interpretation: A larger zone of inhibition indicates greater antimicrobial activity.[6] The Minimum Inhibitory Concentration (MIC), the lowest concentration of the oil that inhibits visible growth, can be determined using a broth microdilution method.[6]

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which this compound exerts its effects is crucial for drug development. Research has started to uncover some of the signaling pathways involved, particularly for its anxiolytic effects.

Anxiolytic Mechanism of Action

Studies in mice suggest that the anxiolytic effects of inhaled this compound are mediated through the modulation of key neurotransmitter systems and intracellular signaling cascades in the brain.[4] The major active constituent, benzyl (B1604629) benzoate, is thought to play a significant role.[7]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. saspublishers.com [saspublishers.com]

- 4. [PDF] Effect of Ylang-Ylang (Cananga odorata Hook. F. & Thomson) Essential Oil on Acute Inflammatory Response In Vitro and In Vivo | Semantic Scholar [semanticscholar.org]

- 5. ijbcp.com [ijbcp.com]

- 6. In-vitro Antimicrobial Study of Non/irradiated Ylang-ylang Essential Oil Against Multi Drug Resistant Pathogens with Reference to Microscopic Morphological Alterations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The anxiolytic effect of essential oil of Cananga odorata exposure on mice and determination of its major active constituents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Sesquiterpene Hydrocarbon Profile of Cananga Oil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cananga oil, steam-distilled from the flowers of the Cananga odorata tree, is a complex mixture of volatile organic compounds. While renowned in the fragrance industry for its rich, floral scent, its chemical composition, particularly its significant concentration of sesquiterpene hydrocarbons, presents a compelling area of study for pharmaceutical and therapeutic applications. This technical guide provides an in-depth analysis of the sesquiterpene hydrocarbon profile of this compound, summarizing quantitative data from various studies, detailing common experimental protocols, and illustrating the analytical workflow.

Sesquiterpenes are a class of C15 terpenes that contribute significantly to the oil's characteristic aroma and are believed to be responsible for many of its purported biological activities, including anti-inflammatory, antibacterial, and sedative properties.[1][2] Key sesquiterpene hydrocarbons consistently identified in this compound include β-caryophyllene, germacrene D, α-farnesene, and α-humulene.[3][4] The relative abundance of these compounds can vary depending on factors such as the geographical origin, the distillation fraction (e.g., Ylang-Ylang Extra, I, II, III), and the specific extraction method employed.[4][5]

Quantitative Analysis of Sesquiterpene Hydrocarbons

The following tables summarize the quantitative data on the major sesquiterpene hydrocarbons found in this compound, as reported in various analytical studies. These tables are designed for easy comparison of the compositional variations across different samples and methodologies.

Table 1: Sesquiterpene Hydrocarbon Composition in Cananga odorata Flower Essential Oil

| Sesquiterpene Hydrocarbon | Percentage Composition (%) | Reference |

| β-Caryophyllene | 26.8 | [6] |

| (E,E)-α-Farnesene | 12.6 | [6] |

| Germacrene D | 8.1 | [6] |

| α-Humulene | 7.1 | [6] |

| β-Caryophyllene | 10.7 | |

| Germacrene D | 10.3 | |

| β-Caryophyllene | 10.12 | [7] |

| Germacrene D | 8.10 | [7] |

| Germacrene D | 5.75 | [5] |

| β-Caryophyllene | 4.43 | [5] |

| α-Humulene | 1.44 | [5] |

| δ-Cadinene | 1.09 | [5] |

Table 2: Sesquiterpene Hydrocarbon Composition in Cananga odorata Leaf Essential Oil

| Sesquiterpene Hydrocarbon | Percentage Composition (%) | Reference |

| trans-Caryophyllene | 19.7 | [8][9] |

| (E,E)-α-Farnesene | 10.3 | [8][9] |

| β-Elemene | 3.1 | [8][9] |

| Copaene | 2.9 | [8][9] |

| α-Curcumene | 2.6 | [10] |

| γ-Muurolene | 1.5 | [10] |

Experimental Protocols

The analysis of this compound's volatile components, including sesquiterpene hydrocarbons, is predominantly carried out using Gas Chromatography (GC) coupled with Mass Spectrometry (MS). The following sections detail the typical methodologies employed.

Sample Preparation and Essential Oil Extraction

The most common method for extracting essential oil from Cananga odorata flowers is steam distillation.[11][12] Freshly harvested flowers are subjected to steam, which ruptures the oil-containing glands and releases the volatile compounds. The resulting mixture of steam and essential oil is then condensed, and the oil is separated from the aqueous phase (hydrosol). Different fractions of the oil (Extra, I, II, III) can be collected at various time intervals during the distillation process, with the earlier fractions being richer in lighter, more volatile compounds and the later fractions containing a higher proportion of sesquiterpenes.[5]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the gold standard for identifying and quantifying the individual components of an essential oil.

-

Instrumentation : A typical setup includes a gas chromatograph equipped with a fused silica (B1680970) capillary column and a mass spectrometer detector.

-

Capillary Column : A non-polar column, such as a CP-Sil-5-CB, is often used for the separation of volatile compounds.[6]

-

Injection : A small volume of the diluted essential oil is injected into the GC inlet, where it is vaporized.

-

Carrier Gas : An inert gas, such as helium or hydrogen, carries the vaporized sample through the column.[6]

-

Oven Temperature Program : The temperature of the GC oven is gradually increased according to a specific program to allow for the separation of compounds based on their boiling points and affinity for the stationary phase. A representative program might start at 50°C and increase to 250°C at a rate of 3°C/min.[6]

-

Detection : As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound.

-

Compound Identification : The identification of individual sesquiterpene hydrocarbons is achieved by comparing their mass spectra and retention indices with those of reference compounds in spectral libraries (e.g., NIST, Wiley).

Visualizations

Experimental Workflow for this compound Analysis

The following diagram illustrates the typical workflow for the extraction and analysis of sesquiterpene hydrocarbons from Cananga odorata.

Caption: Workflow for this compound extraction and analysis.

Key Sesquiterpene Hydrocarbon Structures

This diagram illustrates the chemical structures of the primary sesquiterpene hydrocarbons found in this compound.

Caption: Key sesquiterpene hydrocarbon structures.

References

- 1. aromaoilganics.bigcartel.com [aromaoilganics.bigcartel.com]

- 2. utamaspicebali.com [utamaspicebali.com]

- 3. oarjpublication.com [oarjpublication.com]

- 4. researchgate.net [researchgate.net]

- 5. THREE HOLISTIC RESEARCH CENTER [hrc.threecosmetics.com]

- 6. essencejournal.com [essencejournal.com]

- 7. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. applications.emro.who.int [applications.emro.who.int]

- 11. Traditional Uses, Phytochemistry, and Bioactivities of Cananga odorata (Ylang-Ylang) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. us.typology.com [us.typology.com]

Monoterpenes of Cananga odorata: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cananga odorata, commonly known as ylang-ylang, is a tropical tree renowned for its fragrant essential oil, a valuable ingredient in the perfume and cosmetic industries. Beyond its aromatic properties, the essential oil of C. odorata possesses a complex chemical profile, rich in a diverse array of bioactive compounds, including a significant class of phytochemicals known as monoterpenes. These C10 isoprenoids contribute not only to the characteristic floral scent but also to the plant's traditional medicinal uses, which include treatments for malaria, stomach ailments, asthma, gout, and rheumatism.[1] The essential oil and its components have demonstrated a range of biological activities, such as antimicrobial, anti-inflammatory, and insect-repellent properties, making them a subject of interest for modern drug discovery and development.[1]

This technical guide provides an in-depth overview of the monoterpenes identified in Cananga odorata. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals in drug development by presenting quantitative data, detailed experimental protocols for their identification, and a visualization of their biosynthetic origins.

Quantitative Analysis of Monoterpenes in Cananga odorata

The composition of monoterpenes in the essential oil of Cananga odorata can vary depending on factors such as the geographical origin, the stage of flower development, and the extraction method employed.[2] The primary analytical technique for the identification and quantification of these volatile compounds is Gas Chromatography-Mass Spectrometry (GC-MS).[1][3][4] The following tables summarize the quantitative data of monoterpenes identified in the essential oil from different parts of the C. odorata plant, as reported in various scientific studies.

Table 1: Monoterpenes Identified in the Essential Oil of Cananga odorata Flowers

| Monoterpene | Class | Relative Percentage (%) | Reference |

| Linalool | Oxygenated Monoterpenoid | 7.28 - 19.0 | [3][5][6] |

| Geranyl Acetate | Oxygenated Monoterpenoid | 7.79 | [5] |

| β-Pinene | Monoterpene Hydrocarbon | Major Component | [2] |

| Limonene | Monoterpene Hydrocarbon | Major Component | [2] |

| α-Pinene | Monoterpene Hydrocarbon | Major Component | [2] |

| cis-β-Ocimene | Monoterpene Hydrocarbon | 1.99 | [6] |

| trans-β-Ocimene | Monoterpene Hydrocarbon | 1.55 | [6] |

| Sabinene | Monoterpene Hydrocarbon | - | [6] |

| β-Thujene | Monoterpene Hydrocarbon | - | [6] |

| α-Terpinene | Monoterpene Hydrocarbon | - | [6] |

| Geraniol | Oxygenated Monoterpenoid | - | [6] |

| α-Terpineol | Oxygenated Monoterpenoid | 0.2 | [3] |

| Terpinen-4-ol | Oxygenated Monoterpenoid | - | [2] |

Table 2: Monoterpenes Identified in the Essential Oil of Cananga odorata Leaves

| Monoterpene | Class | Relative Percentage (%) | Reference |

| Ocimene | Monoterpene Hydrocarbon | 13.2 | [7] |

Experimental Protocols

The identification and quantification of monoterpenes in Cananga odorata involve several key experimental steps, from the extraction of the essential oil to its analysis by chromatographic techniques.

Essential Oil Extraction

Several methods are employed for the extraction of essential oil from C. odorata, with the choice of method influencing the final yield and chemical composition of the oil.

-

Hydrodistillation: This is a conventional method where plant material is boiled in water, and the resulting steam, carrying the volatile compounds, is condensed and collected.[8]

-

Steam Distillation: In this method, steam is passed through the plant material, causing the volatile compounds to vaporize. The steam and oil vapor mixture is then condensed and separated.[8]

-

Solvent-Free Microwave Extraction (SFME): A more modern and rapid technique that uses microwave energy to heat the water within the plant material, causing the cells to rupture and release the essential oil.[8][9][10] This method can lead to higher yields in a shorter time compared to conventional methods.[8]

-

Supercritical Fluid Extraction (SFE): This technique utilizes a supercritical fluid, typically carbon dioxide, as the solvent. It is known for its selectivity and can produce high-quality oils.[11]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the cornerstone for the analysis of volatile compounds like monoterpenes.[12] The following outlines a typical protocol based on methodologies reported in the literature.

-

Gas Chromatograph (GC) System: A gas chromatograph equipped with a fused silica (B1680970) capillary column is used for separation. Common column types include non-polar columns like CP-Sil-5-CB and more polar columns such as CP-Sil-19-CB.[3]

-

Carrier Gas: Helium or hydrogen is typically used as the carrier gas at a constant flow rate.[3][4]

-

Oven Temperature Program: A programmed temperature gradient is crucial for separating the various components of the essential oil. A typical program starts at a lower temperature (e.g., 50-60°C), holds for a few minutes, and then ramps up to a higher temperature (e.g., 250-280°C) at a specific rate (e.g., 2-10°C/min).[3][4][11]

-

Injector and Detector Temperatures: The injector and detector temperatures are maintained at high temperatures (e.g., 250°C and 280°C, respectively) to ensure the volatilization of the sample and prevent condensation.[4]

-

Mass Spectrometer (MS) Detector: The separated compounds are detected by a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, providing a unique mass spectrum for each compound. The ionization is typically achieved by electron impact (EI) at 70 eV.[4][11]

-

Compound Identification: The identification of individual monoterpenes is achieved by comparing their retention times and mass spectra with those of authentic standards and by searching mass spectral libraries (e.g., NIST, Wiley).[3][4]

-

Quantification: The relative percentage of each compound is generally calculated from the peak areas in the GC chromatogram without the use of correction factors.[4]

Biosynthesis of Monoterpenes in Cananga odorata

The biosynthesis of monoterpenes in plants originates from two primary pathways: the mevalonate (B85504) (MVA) pathway, which occurs in the cytosol, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, located in the plastids.[13] Terpenoids, including monoterpenes, are synthesized from the five-carbon precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), which are produced by these pathways.[13]

Geranyl pyrophosphate (GPP), a C10 precursor, is formed by the condensation of one molecule of IPP and one molecule of DMAPP. GPP then serves as the substrate for various monoterpene synthases (TPSs), enzymes that catalyze the formation of the diverse array of monoterpene structures.[6] Studies on the floral transcriptome of C. odorata have identified and functionally characterized several monoterpene synthase genes (CoTPSs). For instance, CoTPS1 has been shown to produce a mixture of β-thujene, sabinene, β-pinene, and α-terpinene from GPP, while CoTPS4 synthesizes geraniol.[6]

Monoterpene Biosynthesis Pathway

Caption: Biosynthesis pathway of monoterpenes in Cananga odorata.

Experimental Workflow for Monoterpene Identification

Caption: Workflow for the identification of monoterpenes.

References

- 1. Traditional Uses, Phytochemistry, and Bioactivities of Cananga odorata (Ylang-Ylang) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. essencejournal.com [essencejournal.com]

- 4. applications.emro.who.int [applications.emro.who.int]

- 5. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

- 6. The floral transcriptome of ylang ylang (Cananga odorata var. fruticosa) uncovers biosynthetic pathways for volatile organic compounds and a multifunctional and novel sesquiterpene synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Improving the Quality of Ylang-Ylang Essential Oils [Cananga odorata (Lam.) Hook.f. &Thomson] Through Microwave-Assisted Extraction Compared to Conventional Extraction Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [PDF] EXTRACTION OF ESSENTIAL OIL FROM CANANGA ( Cananga odorata ) USING SOLVENT-FREE MICROWAVE EXTRACTION : A PRELIMINARY STUDY | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. WO2016064347A1 - Terpene synthases from ylang ylang (cananga odorata var. fruticosa) - Google Patents [patents.google.com]

An In-depth Technical Guide to the Aromatic Volatile Compounds in Cananga odorata Oil

For Researchers, Scientists, and Drug Development Professionals

Ylang-ylang (Cananga odorata Hook. F. & Thomson), a tropical tree belonging to the Annonaceae family, is renowned for its essential oil, a valuable raw material in the fragrance, cosmetic, and food industries.[1][2][3][4] The oil, extracted from its fragrant flowers, is a complex mixture of volatile organic compounds (VOCs) that contribute to its characteristic aroma and diverse biological activities. Traditionally, C. odorata has been used to treat a variety of ailments, including malaria, stomach issues, asthma, and rheumatism.[1][2][3] In aromatherapy, it is employed for its purported effects in treating depression, anxiety, and high blood pressure.[1][2][3] This guide provides a comprehensive overview of the aromatic volatile compounds in Cananga oil, detailing its chemical composition, analytical methodologies, and potential therapeutic applications.

Chemical Composition of Aromatic Volatiles in Cananga odorata Oil

The chemical profile of this compound is intricate, comprising a wide array of monoterpenes, sesquiterpenes, esters, alcohols, phenols, and other aromatic compounds.[1][3][5] The relative abundance of these constituents can vary significantly based on factors such as the geographical origin of the plant, the developmental stage of the flowers at harvest, and the extraction method employed.[6][7] The quality of the oil is often correlated with a higher content of light-oxygenated compounds like linalool, benzyl (B1604629) acetate, and methyl benzoate.[6]

Below is a summary of the principal volatile compounds identified in Cananga odorata oil across various studies.

| Compound | Chemical Class | Reported Percentage (%) | Reference |

| β-Caryophyllene | Sesquiterpene Hydrocarbon | 10.12 - 33.30 | [5][6][8] |

| Linalool | Monoterpene Alcohol | 2.87 - 21.08 | [6][8][9][10][11] |

| Germacrene D | Sesquiterpene Hydrocarbon | 8.1 - 8.99 | [6][8][9][10] |

| (E,E)-α-Farnesene | Sesquiterpene Hydrocarbon | 10.3 - 45.67 | [6][9][11][12] |

| Benzyl Benzoate | Aromatic Ester | 2.3 - 14.56 | [5][6][8][9][11][12] |

| Geranyl Acetate | Monoterpene Ester | 7.79 - 14.83 | [5][8][11] |

| Benzyl Acetate | Aromatic Ester | >10 (in mature stages) | [9] |

| α-Humulene | Sesquiterpene Hydrocarbon | 7.1 - 13.42 | [6][10] |

| (E,E)-Farnesol | Sesquiterpene Alcohol | 3.7 - 5.6 | [6][12] |

| α-Pinene | Monoterpene Hydrocarbon | 0.3 - 12.73 | [6][10] |

| Spathulenol | Oxygenated Sesquiterpene | 31.6 (in leaves) | [13] |

| Ocimene | Monoterpene Hydrocarbon | 13.2 (in leaves) | [12] |

| Lavandulyl Acetate | Monoterpene Ester | 7.19 (in leaves) | [10] |

| Eugenol | Phenylpropanoid | 8.86 (in leaves) | [9][10] |

| Methyl Benzoate | Aromatic Ester | Major Component | [5] |

| p-Cresyl Methyl Ether | Aromatic Ether | Major Component | [5] |

Experimental Protocols for Analysis

The characterization of volatile compounds in this compound relies on robust extraction and analytical techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is the most prevalent method for separation and identification.[6][13][14][15]

Several methods are used to extract essential oils from C. odorata flowers, each influencing the final chemical profile of the oil.[7]

-

Hydrodistillation (HD) and Steam Distillation (SD): These are traditional methods for extracting essential oils.[3][7]

-

Protocol: Fresh or dried plant material (e.g., 200g of fresh Cananga flowers) is placed in a distillation apparatus with a specified volume of water (e.g., 400 mL).[8] The mixture is heated to boiling, and the resulting steam, carrying the volatile oils, is passed through a condenser. The condensed liquid is collected in a separating funnel, where the oil phase is separated from the aqueous phase. The extraction is typically carried out for a fixed duration (e.g., 3-4 hours).[8]

-

-

Solvent-Free Microwave Extraction (SFME) / Microwave Hydrodistillation (MHD): This modern technique offers a faster extraction time and can yield higher quality oil.[7][8][14]

-

Protocol: Fresh plant material (e.g., 200g of flowers) is placed in a round-bottom flask inside a modified microwave oven with a condenser attached.[8] A specific microwave power (e.g., 200 W, 400 W, or 600 W) is applied for a shorter duration (e.g., 180 minutes).[8] The microwave energy rapidly heats the water within the plant material, causing the cells to rupture and release the essential oil, which is then collected via condensation. This method can preserve heat-sensitive compounds more effectively than traditional distillation.[8]

-

-

Headspace Solid-Phase Microextraction (HS-SPME): This technique is ideal for analyzing the volatile compounds emitted by fresh flowers at different developmental stages without using solvents.[5]

-

Protocol: A single flower is placed in a sealed vial (e.g., 20 mL). An SPME fiber coated with a suitable stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) is exposed to the headspace above the flower for a defined period (e.g., 30 minutes) at a controlled temperature to adsorb the volatile compounds. The fiber is then retracted and directly inserted into the GC-MS injector for thermal desorption and analysis.[5]

-

GC-MS is the gold standard for separating and identifying the individual components of a complex volatile mixture like this compound.[15][16]

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer detector is used.[6][14]

-

Gas Chromatography (GC) Protocol:

-

Column: A fused silica (B1680970) capillary column, such as an HP-5MS (or equivalent like CP-Sil-5-CB), is commonly used (e.g., 30 m length x 0.25 mm i.d. x 0.25 µm film thickness).[6][14][17]

-

Injection: A small volume (e.g., 1 µL) of the diluted essential oil (e.g., in methanol) is injected in split mode (e.g., 20:1).[13][17]

-

Injector and Detector Temperatures: The injector temperature is typically set to 200-250°C, and the detector (FID, if used) to 250°C.[6]

-

Oven Temperature Program: A temperature gradient is crucial for separating compounds with different boiling points. A typical program starts at a lower temperature (e.g., 50-60°C), holds for a few minutes, and then ramps up at a controlled rate (e.g., 2-3°C/min) to a final temperature of 240-250°C, where it is held for a final period.[6][13][17]

-

Carrier Gas: Helium or Hydrogen (H₂) is used as the carrier gas at a constant flow rate (e.g., 1.2 mL/min).[6]

-

-

Mass Spectrometry (MS) Protocol:

-

Ionization: Electron Ionization (EI) at a standard energy of 70 eV is used.[13]

-

Scan Range: The mass spectrometer scans a mass-to-charge (m/z) ratio range, typically from 50 to 550 amu.[13]

-

Component Identification: The volatile compounds are identified by comparing their mass spectra with those in established libraries (e.g., NIST, Wiley) and by comparing their retention indices (RI) with literature values.[13] The relative percentage of each component is calculated from the peak areas in the GC chromatogram.[6]

-

Visualized Workflows and Pathways

The following diagrams illustrate the typical experimental workflow for this compound analysis and a conceptual model of its antimicrobial action.

Caption: Experimental workflow for the analysis of volatile compounds in Cananga odorata.

Caption: Conceptual pathway for the antimicrobial activity of this compound compounds.

Biological Activities of Aromatic Compounds

The complex mixture of volatile compounds in this compound is responsible for its wide range of documented biological activities. These properties make it a subject of interest for pharmaceutical and agricultural applications.

-

Antimicrobial and Antibiofilm Activity: this compound has demonstrated effectiveness against various pathogenic microorganisms, including bacteria like Staphylococcus aureus and Escherichia coli, and fungi such as Candida albicans.[9] The antimicrobial action is primarily attributed to the oil's ability to disrupt microbial cell membranes, inhibit essential enzymes, and interfere with biofilm formation.[9] Key compounds like linalool, geraniol, eugenol, and caryophyllene contribute to these effects.[9]

-

Anti-inflammatory and Antioxidant Activity: Volatiles from C. odorata leaves have shown significant nitric oxide (NO) inhibitory activity, suggesting anti-inflammatory potential.[13] The oil also exhibits antioxidant properties, evaluated through methods like the DPPH radical scavenging assay, which are beneficial in mitigating oxidative stress.[12][13]

-

Insect-Repellent and Antivector Activity: The essential oil of C. odorata and its constituents have been investigated for their insecticidal and repellent properties against various pests, indicating potential use in agriculture as a natural alternative to synthetic pesticides.[1][2]

Conclusion

Cananga odorata oil is a chemically diverse natural product whose aromatic volatile composition is influenced by numerous factors. The predominant compounds, including β-caryophyllene, linalool, germacrene D, and various esters, collectively define its unique fragrance and confer a range of biological activities. Standardized analytical protocols, primarily based on GC-MS, are essential for quality control and for elucidating the structure-activity relationships of its components. Further research into the specific signaling pathways and molecular targets of these compounds will continue to unlock their full potential for therapeutic and industrial applications.

References

- 1. Traditional Uses, Phytochemistry, and Bioactivities of Cananga odorata (Ylang-Ylang) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Traditional Uses, Phytochemistry, and Bioactivities of Cananga odorata (Ylang-Ylang) | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Traditional uses, phytochemistry, and bioactivities of Cananga odorata (ylang-ylang) - University of Nottingham Ningbo China [research.nottingham.edu.cn]

- 5. mdpi.com [mdpi.com]

- 6. essencejournal.com [essencejournal.com]

- 7. Improving the Quality of Ylang-Ylang Essential Oils [Cananga odorata (Lam.) Hook.f. &Thomson] Through Microwave-Assisted Extraction Compared to Conventional Extraction Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

- 9. Chemical Composition, Antioxidant, Antibacterial, and Hemolytic Properties of Ylang-Ylang (Cananga odorata) Essential Oil: Potential Therapeutic Applications in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. rdzwxb.com [rdzwxb.com]

- 12. tandfonline.com [tandfonline.com]

- 13. applications.emro.who.int [applications.emro.who.int]

- 14. journal.uctm.edu [journal.uctm.edu]

- 15. repository.up.ac.za [repository.up.ac.za]

- 16. contractlaboratory.com [contractlaboratory.com]

- 17. scitepress.org [scitepress.org]

The Aromatic Arsenal: A Technical Guide to the Constituents and Therapeutic Properties of Cananga Oil

For Researchers, Scientists, and Drug Development Professionals

Cananga oil, extracted from the flowers of Cananga odorata, is a complex mixture of volatile organic compounds with a rich history in traditional medicine and a growing portfolio of scientifically validated therapeutic properties.[1][2] This technical guide provides an in-depth analysis of the chemical constituents of this compound, their associated therapeutic activities, and the experimental methodologies used to elucidate these properties. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in drug discovery and development.

Chemical Composition of this compound

The chemical profile of this compound is intricate and can vary based on the geographical origin, the part of the plant used (flowers or leaves), and the extraction method.[1][3] The primary analytical technique for identifying and quantifying the constituents of essential oils, including this compound, is Gas Chromatography coupled with Mass Spectrometry (GC-MS).[4][5][6]

Major Chemical Constituents

The oil is predominantly composed of a diverse array of monoterpenes, sesquiterpenes, and phenylpropanoids.[1][2] These compounds are responsible for the oil's characteristic aroma and its wide range of biological activities.[1][7] The major constituents identified in this compound from various sources are summarized in the table below.

| Constituent Class | Compound Name | Percentage Range (%) | Plant Part | Reference |

| Sesquiterpene Hydrocarbons | β-Caryophyllene | 5.27 - 26.8 | Flower, Leaf | [3][5][8][9] |

| Germacrene D | 2.93 - 15.30 | Flower | [3][5] | |

| (E,E)-α-Farnesene | 3.03 - 24.80 | Flower | [3][5][8] | |

| α-Humulene | 7.1 | Flower | [5] | |

| γ-Muurolene | 1.5 | Leaf | [4] | |

| δ-Cadinene | 3.72 - 6.00 | Flower | [3][10] | |

| Copaene | 2.9 | Leaf | [8] | |

| β-Elemene | 3.1 | Leaf | [8] | |

| Oxygenated Monoterpenes | Linalool | 7.28 - 25.1 | Flower | [1][5][9] |

| Geranyl acetate | 1.4 - 9.46 | Flower | [3][9] | |

| α-Terpineol | - | Flower | [5] | |

| Oxygenated Sesquiterpenes | Spathulenol | 31.6 | Leaf | [4] |

| (E,E)-Farnesol | 5.6 | Flower | [5] | |

| α-Cadinol | 3.0 - 4.5 | Leaf | [4][8] | |

| t-Muurolol | 4.2 | Leaf | [8] | |

| Farnesyl acetone | 5.1 | Leaf | [8] | |

| Benzenoids/Phenylpropanoids | Benzyl benzoate | 2.3 - 13.62 | Flower, Leaf | [3][5][8][9] |

| Benzyl acetate | 0.55 - 18.21 | Flower | [1][3][11] | |

| Methyl benzoate | 7.64 | Flower | [11] | |

| p-Cresyl methyl ether | - | Flower | [5] | |

| Benzyl salicylate | 4.47 | Flower | [11] | |

| Other | Ocimene | 13.2 | Leaf | [8] |

Therapeutic Properties and Underlying Mechanisms

This compound and its constituents exhibit a broad spectrum of pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, anxiolytic, and anticancer effects.[1][2][12]

Antioxidant Activity

The antioxidant potential of this compound is attributed to its ability to scavenge free radicals. This property is primarily evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[4][8] The essential oil from C. odorata leaves has demonstrated significant concentration-dependent antiradical activity.[8]

Anti-inflammatory Activity

This compound has shown notable anti-inflammatory effects. Studies have demonstrated its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages.[4][11] The anti-inflammatory action is also evidenced by the reduction of leukocyte recruitment and nitric oxide production in in vivo models.[11] Some of the key molecular targets in inflammation that could be modulated by this compound constituents include inflammatory cytokines like IL-17, IL-23, and TNF-α.[3]

Anxiolytic Effects and Neuromodulatory Pathways

One of the most well-documented therapeutic properties of this compound is its anxiolytic effect.[2][10] Inhalation of the oil has been shown to reverse anxiety-like behaviors in animal models.[13] The proposed mechanism involves the modulation of the serotonin (B10506) system and the mitogen-activated protein kinase (MAPK) pathway.[13] Specifically, Ylang-Ylang oil odor exposure has been found to be associated with the ERK1/2/CREB pathway in the hippocampus.[13] It also affects brain serotonin metabolism and reduces plasma corticosterone (B1669441) levels.[13] Furthermore, constituents of the oil may ameliorate neuropathic pain and associated anxiety by reducing the expression of MAPKs and markers of neuroinflammation.[14]

Anticancer Potential

Preliminary in vitro studies have indicated the anticancer potential of this compound. The essential oil has exhibited cytotoxic activity against human cancer cell lines, such as the MOLT-3 cell line, as determined by the MTT assay.[8] Network pharmacology approaches suggest that compounds in Cananga odorata may modulate pathways involved in cancer.[15]

Antimicrobial and Other Activities

This compound has also been reported to possess antimicrobial, antibiofilm, antivector, insect-repellent, antidiabetic, and antifertility activities.[1][2][12]

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the investigation of this compound's constituents and therapeutic properties.

Gas Chromatography-Mass Spectrometry (GC-MS) for Chemical Profiling

Objective: To identify and quantify the volatile constituents of this compound.

Methodology:

-

Sample Preparation: A dilute solution of the essential oil (e.g., 1 µL in a suitable solvent) is prepared.[16][17]

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used. A common setup includes a nonpolar capillary column (e.g., HP-5MS, CP-Sil-5-CB).[6][9]

-

GC Conditions:

-

Injector Temperature: Typically set between 200°C and 270°C.[5][16]

-

Oven Temperature Program: A temperature gradient is applied, for example, starting at 50-60°C, holding for a few minutes, and then ramping up to 250-280°C at a rate of 3-10°C/min.[5][6][16]

-

Carrier Gas: Helium or Hydrogen is used as the carrier gas at a constant flow rate (e.g., 1.0-1.2 mL/min).[5][16]

-

-